molecular formula C24H32ClN3O5S2 B6526787 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide hydrochloride CAS No. 1135205-62-7

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide hydrochloride

Cat. No.: B6526787
CAS No.: 1135205-62-7
M. Wt: 542.1 g/mol
InChI Key: STMTWUBLTAKGGE-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide hydrochloride is a structurally complex small molecule featuring:

  • A diethylaminoethyl side chain quaternized as a hydrochloride salt, enhancing aqueous solubility and enabling ionic interactions.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S2.ClH/c1-5-26(6-2)13-14-27(23(28)12-15-34(29,30)18-10-8-7-9-11-18)24-25-19-16-20(31-3)21(32-4)17-22(19)33-24;/h7-11,16-17H,5-6,12-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMTWUBLTAKGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s complexity necessitates comparison with analogues sharing key functional groups. Below is a comparative analysis based on structural and synthetic parallels:

Compound Name Key Functional Groups Synthetic Route Biological/Functional Relevance
Target Compound Benzothiazole, sulfonamide, tertiary amine salt Likely multi-step synthesis involving sulfonylation, amidation, and salt formation Potential enzyme inhibition or receptor modulation (speculative)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, hydroxyl, methyl Reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal-catalyzed C–H functionalization reactions
Poly(ethylene glycol) diacrylate (PEGDA) Acrylate, polyethylene glycol Commercial synthesis via polymerization Hydrogel scaffold for 3D cell culture and drug delivery
Key Observations:

Benzothiazole vs. Benzamide: The target compound’s benzothiazole core (vs.

Sulfonamide vs.

Tertiary Amine Salt vs. Neutral Amines : The hydrochloride salt in the target compound enhances solubility in polar solvents, a critical advantage over neutral analogues like in drug formulation.

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